An In-depth Technical Guide to the Structure and Conformation of 1-beta-D-Arabinofuranosyluracil-13C,15N2
An In-depth Technical Guide to the Structure and Conformation of 1-beta-D-Arabinofuranosyluracil-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and conformational properties of 1-beta-D-Arabinofuranosyluracil (ara-U), with a specific focus on its isotopically labeled form, 1-beta-D-Arabinofuranosyluracil-13C,15N2. This document details the molecule's solid-state and solution conformations, supported by quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines detailed experimental protocols for the synthesis of the labeled compound and for the analytical techniques used in its structural characterization.
Introduction
1-beta-D-Arabinofuranosyluracil (ara-U), a pyrimidine (B1678525) nucleoside, is a significant metabolite of the potent anticancer and antiviral drug cytarabine (B982) (ara-C).[1] The stereochemical difference at the 2'-position of the arabinofuranose ring compared to the naturally occurring uridine (B1682114) confers unique structural and biological properties to ara-U and its derivatives. Understanding the three-dimensional structure and conformational dynamics of ara-U is crucial for elucidating its biological activity, designing new therapeutic agents, and developing analytical methods for its detection. The isotopically labeled analogue, 1-beta-D-Arabinofuranosyluracil-13C,15N2, is an invaluable tool for metabolic studies and for advanced NMR-based structural and interaction analyses.
Molecular Structure and Conformation
The conformation of a nucleoside is primarily defined by the pucker of the furanose ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.
Solid-State Conformation by X-ray Crystallography
The crystal structure of 1-beta-D-arabinofuranosyluracil has been determined by X-ray diffraction, providing precise atomic coordinates and defining its conformation in the solid state. The key conformational features are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for 1-beta-D-Arabinofuranosyluracil
| Parameter | Value |
| Empirical Formula | C₉H₁₂N₂O₆ |
| Formula Weight | 244.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.826(3) Å |
| b | 6.888(2) Å |
| c | 20.973(5) Å |
| Volume | 984.5 ų |
| Z | 4 |
| Radiation | Cu Kα (λ = 1.5418 Å) |
Table 2: Key Conformational Parameters of 1-beta-D-Arabinofuranosyluracil in the Solid State
| Parameter | Description | Value |
| Sugar Pucker | Conformation of the furanose ring | C2'-endo |
| Glycosidic Torsion Angle (χ) | O4'-C1'-N1-C2 | anti conformation |
| C4'-C5' Torsion Angle (γ) | O5'-C5'-C4'-C3' | gauche+ (g+) |
The solid-state structure reveals a C2'-endo pucker for the arabinofuranose ring, which is a common conformation for nucleosides. The uracil (B121893) base adopts an anti conformation relative to the sugar, which is the sterically preferred orientation. The exocyclic 5'-hydroxymethyl group is in a gauche+ conformation.
Solution Conformation by NMR Spectroscopy
In solution, nucleosides exist in a dynamic equilibrium between different conformations. NMR spectroscopy is a powerful technique to study these conformational preferences. For arabinonucleosides, the equilibrium between the N-type (C3'-endo) and S-type (C2'-endo) sugar puckers is of particular interest.
Proton-proton coupling constants (³JHH) in the furanose ring are used to determine the sugar pucker. The conformation of the exocyclic group is determined by analyzing the coupling constants between H4' and the two H5' protons. The Nuclear Overhauser Effect (NOE) provides information about the glycosidic torsion angle.
For 1-beta-D-arabinofuranosyluracil in solution, studies on related arabinonucleosides suggest a preference for the S-type (C2'-endo) sugar conformation, similar to what is observed in the solid state. However, the molecule retains significant conformational flexibility, and the exact population of different conformers can be influenced by factors such as solvent and temperature.
Experimental Protocols
Synthesis of 1-beta-D-Arabinofuranosyluracil-13C,15N2
A plausible chemoenzymatic approach for the synthesis of 1-beta-D-arabinofuranosyluracil-13C,15N2 is outlined below. This method leverages commercially available labeled precursors and enzymatic reactions for efficient and specific synthesis.
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂.
Methodology:
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Starting Materials: Commercially available Uracil-¹³C,¹⁵N₂ and arabinose-1-phosphate.
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Step 1: Ribosylation: The labeled uracil is reacted with phosphoribosyl pyrophosphate (PRPP) in the presence of uracil phosphoribosyltransferase (UPRT) to yield uridine monophosphate (UMP) labeled with ¹³C and ¹⁵N in the base moiety.
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Step 2: Epimerization/Conversion: The ribose moiety of the labeled UMP is then converted to an arabinose moiety. This can be achieved through a series of enzymatic reactions involving a nucleoside phosphorylase and an appropriate arabinose donor like arabinose-1-phosphate.
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Step 3: Dephosphorylation: The resulting 1-beta-D-arabinofuranosyluracil-13C,15N2 5'-monophosphate (ara-UMP-¹³C,¹⁵N₂) is dephosphorylated using an alkaline phosphatase to yield the final product, 1-beta-D-arabinofuranosyluracil-13C,15N2.
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Purification: The final product is purified using high-performance liquid chromatography (HPLC).
X-ray Crystallography Protocol
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of 1-beta-D-Arabinofuranosyluracil.
Methodology:
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Crystallization: Single crystals of 1-beta-D-arabinofuranosyluracil are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
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Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
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Data Processing: The collected diffraction intensities are processed, corrected for various experimental factors, and scaled.
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Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
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Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.
NMR Spectroscopy Protocol for Conformational Analysis
Experimental Workflow: NMR for Conformational Analysis
Caption: Workflow for the conformational analysis of 1-beta-D-Arabinofuranosyluracil in solution by NMR.
Methodology:
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Sample Preparation: A sample of 1-beta-D-arabinofuranosyluracil or its isotopically labeled analogue is dissolved in a suitable deuterated solvent, typically D₂O.
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Data Acquisition: A series of NMR experiments are performed, including:
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1D ¹H NMR: To obtain an overview of the proton signals.
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2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
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2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all sugar protons).
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space.
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-
Data Analysis:
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Spectral Assignment: All proton resonances are assigned to their respective positions in the molecule.
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Coupling Constant Measurement: The values of the ³JHH coupling constants within the furanose ring are accurately measured from the 1D or 2D spectra. These values are then used in Karplus-type equations to determine the sugar pucker equilibrium.
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NOE Analysis: The intensities of the NOE cross-peaks are used to determine the relative distances between protons, which provides information on the glycosidic torsion angle.
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Biological Relevance and Signaling Pathways
1-beta-D-Arabinofuranosyluracil is the primary and inactive metabolite of the chemotherapeutic agent cytarabine (ara-C). The metabolic pathway of ara-C is a critical determinant of its efficacy and toxicity.
Metabolic Pathway of Cytarabine (ara-C)
Caption: Simplified metabolic pathway of cytarabine (ara-C).
Cytarabine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (ara-CMP).[2] Subsequent phosphorylations yield the active triphosphate form, ara-CTP.[2] Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and through its incorporation into DNA, ultimately leading to apoptosis.[3] A major pathway of ara-C inactivation is its deamination by cytidine (B196190) deaminase (CDA) to form the inactive metabolite, 1-beta-D-arabinofuranosyluracil (ara-U).[2][4] The balance between the activation and inactivation pathways is a key factor in determining the clinical outcome of ara-C therapy.
Conclusion
This technical guide has provided a detailed examination of the structure and conformation of 1-beta-D-arabinofuranosyluracil and its isotopically labeled analogue. The solid-state conformation is well-defined by X-ray crystallography, showing a C2'-endo sugar pucker, an anti glycosidic torsion, and a gauche+ exocyclic group conformation. In solution, the molecule exhibits conformational flexibility with a preference for the S-type sugar pucker. The provided experimental protocols offer a practical guide for the synthesis of the labeled compound and for its structural characterization using modern analytical techniques. The biological context of ara-U as the inactive metabolite of cytarabine highlights the importance of its structural and conformational properties in understanding the pharmacology of this important class of drugs.
References
- 1. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Modulation of the metabolism and pharmacokinetics of 1-beta-D-arabinofuranosylcytosine by 1-beta-D-arabinofuranosyluracil in leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
